molecular formula C15H21NO6S2 B2449112 Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate CAS No. 886499-16-7

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate

Cat. No.: B2449112
CAS No.: 886499-16-7
M. Wt: 375.45
InChI Key: NJBPLUYEFMLJJX-UHFFFAOYSA-N
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Description

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate is an organic compound with the molecular formula C15H21NO6S2 and a molecular weight of 375.46 g/mol . This compound is characterized by the presence of a thiomorpholine sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a methyl acetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and alkoxy derivatives.

Scientific Research Applications

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The thiomorpholine sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate can be compared with similar compounds such as:

    Methyl 2-(4,5-dimethoxyphenyl)acetate: Lacks the thiomorpholine sulfonyl group, resulting in different chemical and biological properties.

    Methyl 2-(4,5-dimethoxy-2-(morpholinosulfonyl)phenyl)acetate: Contains a morpholine sulfonyl group instead of a thiomorpholine sulfonyl group, leading to variations in reactivity and biological activity.

    Methyl 2-(4,5-dimethoxy-2-(piperidinosulfonyl)phenyl)acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-thiomorpholin-4-ylsulfonylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPLUYEFMLJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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